4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid
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Overview
Description
4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid is a complex organic compound that features a cyano group, a fluorophenyl group, and a pyrrole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid involves its interaction with specific molecular targets. The cyano group and fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The pyrrole ring can also engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid: Similar structure but with a different position of the fluorine atom.
4-{2-[(E)-2-cyano-2-(3-chlorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the cyano group, fluorophenyl group, and pyrrole ring in 4-{2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-1H-pyrrol-1-yl}benzoic acid imparts distinct chemical and physical properties. These features can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-[2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]pyrrol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-17-4-1-3-15(11-17)16(13-22)12-19-5-2-10-23(19)18-8-6-14(7-9-18)20(24)25/h1-12H,(H,24,25)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRAMOLYJBOTER-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=CN2C3=CC=C(C=C3)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=CN2C3=CC=C(C=C3)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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